
5-Phenylisoxazole-3-carboxylic acid
概述
描述
Structure and Synthesis
5-Phenylisoxazole-3-carboxylic acid (CAS: 51677-09-9) is a heterocyclic compound featuring an isoxazole ring fused with a phenyl group at the 5-position and a carboxylic acid substituent at the 3-position (Figure 1). Its synthesis typically involves cycloaddition or ring-closure methods. For example, o-iodoxybenzoic acid (IBX)-mediated reactions efficiently yield this compound under mild conditions via the condensation of α,β-unsaturated carbonyl precursors . Alternative routes include hydrolysis of its methyl ester (e.g., methyl 5-phenylisoxazole-3-carboxylate) using aqueous NaOH in MeOH/THF, achieving 67% yield .
Applications and Biological Activity
The compound is a key scaffold in medicinal chemistry, particularly as a xanthine oxidase (XO) inhibitor. Derivatives exhibit micromolar to submicromolar inhibitory activity, making them promising candidates for treating hyperuricemia and gout . Molecular modeling studies reveal that the 3-carboxylic acid group forms critical hydrogen bonds with XO’s active site, while the phenyl ring enhances hydrophobic interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the use of hydrazine hydrate in refluxing methanol to yield 5-Phenylisoxazole-3-carbohydrazide, which is then dehydrated to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to their lower toxicity and reduced waste generation . These methods typically involve the use of microwave irradiation to accelerate the reaction process and improve yields .
化学反应分析
Types of Reactions: 5-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl ring .
科学研究应用
Pharmaceutical Development
Role as an Intermediate:
5-Phenylisoxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes such as xanthine oxidase, which is implicated in gout and other inflammatory conditions .
Case Study:
In a study published in the Journal of Medicinal Chemistry, several derivatives of this compound were synthesized and tested for their ability to inhibit xanthine oxidase. The presence of specific substituents, such as cyano groups, was found to enhance inhibitory potency significantly .
Biochemical Research
Enzyme Inhibition Studies:
The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor interactions. These studies are critical for understanding biological pathways and disease mechanisms.
Example:
Research has shown that modifications to the structure of this compound can lead to enhanced binding affinities for target enzymes, providing insights into potential therapeutic strategies against diseases like cancer and metabolic disorders .
Material Science
Incorporation into Polymers:
this compound can be integrated into polymer formulations to improve thermal stability and mechanical properties. This application is valuable in developing advanced materials for various industrial uses.
Data Table: Properties of Polymer Composites with this compound
Property | Value |
---|---|
Thermal Stability | Enhanced |
Mechanical Strength | Improved |
Processing Temperature | Lowered |
Agricultural Chemistry
Development of Agrochemicals:
The compound shows promise in creating agrochemicals, particularly herbicides and fungicides . Its structural features allow for the design of effective crop protection agents that can target specific pests or diseases.
Research Findings:
Studies have indicated that certain derivatives demonstrate significant herbicidal activity against common agricultural weeds, suggesting a pathway for developing environmentally friendly agricultural chemicals .
Analytical Chemistry
Method Development:
this compound is utilized in developing analytical methods for detecting and quantifying various substances. This application aids in environmental monitoring and quality control processes.
Example Application:
A novel fluorimetric method was developed using this compound to determine its concentration in biological samples, showcasing its utility in clinical diagnostics and environmental assessments .
生物活性
5-Phenylisoxazole-3-carboxylic acid (PIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 189.17 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 14441-90-8 |
Melting Point | 160-164 °C |
Solubility | 0.192 mg/ml |
Log P (octanol-water) | 2.43 |
pKa | 3.33 |
Xanthine Oxidase Inhibition
One of the notable biological activities of PIA derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to hyperuricemia and gout. Research indicates that several derivatives of PIA exhibit potent inhibitory effects on XO, with IC50 values in the micromolar range. For instance, modifications at the 3-position of the phenyl moiety significantly enhance inhibitory potency, suggesting that structural optimization can lead to more effective XO inhibitors .
Antimycobacterial Activity
PIA and its derivatives have been investigated for their potential as anti-tuberculosis agents. A study demonstrated that certain compounds derived from PIA showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The introduction of specific substituents on the phenyl ring increased potency and selectivity against Mtb's phosphatases, with some compounds achieving IC50 values as low as 0.4 μM . This highlights PIA's potential as a scaffold for developing new antituberculosis drugs.
Case Studies and Research Findings
- Inhibition Studies : In a comparative study, various PIA derivatives were synthesized and tested for their inhibitory effects on XO. The presence of a cyano group at the 3-position was found to enhance activity significantly compared to other substitutions .
- Antitubercular Activity : In vivo studies using guinea pig models showed that treatment with specific PIA derivatives resulted in a substantial reduction in bacterial burden in the lungs, indicating their potential efficacy in treating tuberculosis infections .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at both the isoxazole and phenyl rings could dramatically affect biological activity. For example, compounds with dichlorophenol substitutions exhibited improved selectivity and potency against Mtb while maintaining low toxicity towards human phosphatases .
The mechanism by which PIA exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : By binding to active sites on target enzymes such as XO and MptpB, PIA derivatives prevent substrate interaction, thereby inhibiting enzymatic activity.
- Cellular Uptake : The favorable lipophilicity and permeability characteristics of PIA facilitate its absorption and distribution within biological systems, enhancing its therapeutic potential .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 5-phenylisoxazole-3-carboxylic acid and its derivatives?
The compound is typically synthesized via nitrile oxide cycloaddition (NOC) reactions. For example, ethyl esters of 5-arylisoxazole-3-carboxylic acid (e.g., 15–17 ) can be saponified to the free acid, followed by peptide coupling with amines using HOBT-EDCI to generate derivatives . Modifications such as introducing ether-bearing side chains involve alkylation of intermediates (e.g., alcohol 18 with methyl 5-bromovalerate under NaH) . Hydroxamic acid derivatives are prepared via hydroxylamine hydrochloride treatment under basic conditions .
Q. What is the primary therapeutic application of this compound derivatives?
These derivatives are potent xanthine oxidase (XO) inhibitors, with IC50 values in the micromolar to submicromolar range. For instance, derivatives 5a-e and 11a-e were synthesized and tested, showing competitive inhibition kinetics. Structural optimization often focuses on substituents at the 3-position (e.g., cyano groups) to enhance binding affinity .
Q. How do researchers validate the purity and stability of this compound derivatives?
High-performance liquid chromatography (HPLC) with UV detection (>95% purity) is standard. Stability studies under varying pH, temperature, and humidity conditions are conducted via accelerated degradation assays. For example, ester derivatives are monitored for hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can structural contradictions in bioassay results for this compound derivatives be resolved?
Discrepancies between assays (e.g., HRE-luciferase vs. VEGF transcription) may arise from off-target effects or assay-specific interference. For example, derivatives inactive in HRE-luciferase assays (e.g., hit 6 ) showed reduced potency upon resynthesis, suggesting batch variability or degradation . Cross-validation with orthogonal assays (e.g., proteasome inhibition or nuclear translocation assays) is critical .
Q. What computational strategies are used to optimize this compound derivatives as XO inhibitors?
3D-QSAR and molecular docking (e.g., with XO crystal structure PDB: 1N5X) identify key interactions. Substituent effects at the 3-position (e.g., electron-withdrawing groups) improve binding to the molybdenum-pterin active site. Topomer CoMFA models further guide pharmacophore refinement .
Q. How do solubility and bioavailability challenges impact preclinical development of these derivatives?
Poor aqueous solubility is addressed via prodrug strategies (e.g., ester-to-acid conversion in vivo) or formulation with cyclodextrins. Pharmacokinetic studies in rodent models measure plasma half-life (t1/2) and urinary excretion to assess bioavailability .
Q. What novel applications exist beyond xanthine oxidase inhibition?
Derivatives are explored as hypoxia-inducible factor (HIF) pathway modulators. A 35-member amide library derived from this compound was screened for HIF activation, though results were inconsistent, highlighting the need for scaffold diversification .
Q. Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
SAR requires systematic variation of substituents (e.g., aryl, alkyl, or heterocyclic groups) at positions 3 and 5. Biological evaluation includes dose-response curves (IC50 determination) and selectivity profiling against related enzymes (e.g., aldehyde oxidase) to avoid off-target effects .
Q. What analytical techniques are critical for characterizing novel derivatives?
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., isoxazole ring substitution).
- HRMS : Validates molecular formula.
- X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives .
Q. How can researchers address synthetic yield limitations in large-scale production?
Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency. For example, NaBH4 reduction of ethyl ester intermediates (e.g., 15 ) to alcohol 18 achieves >80% yield . Flow chemistry may further enhance scalability.
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
Modifications at the phenyl ring’s meta (3-) and para (4-) positions significantly influence XO inhibition (Table 1):
- Cyano (CN) at 3-position: Derivatives like 11a (5-(3-cyanophenyl)isoxazole-3-carboxylic acid) show submicromolar activity (IC₅₀ = 0.12 µM), attributed to enhanced electronic interactions with XO’s Arg880 residue .
- Nitro (NO₂) at 3-position: Replacement of CN with NO₂ reduces potency (IC₅₀ = 1.8 µM), likely due to steric hindrance and reduced hydrogen bonding .
- Methoxy (OCH₃) at 4-position : 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS: 61348-47-8) exhibits moderate XO inhibition (IC₅₀ = 2.5 µM), suggesting bulky substituents diminish binding .
Table 1: XO Inhibition by 5-Phenylisoxazole-3-carboxylic Acid Derivatives
Compound | Substituent (Position) | IC₅₀ (µM) | Reference |
---|---|---|---|
5-Phenylisoxazole-3-COOH | None | 1.2 | |
11a | 3-CN | 0.12 | |
11b | 3-NO₂ | 1.8 | |
5-(4-OCH₃)-analog | 4-OCH₃ | 2.5 |
Isoxazole Ring Modifications
- 5-Propylisoxazole-3-carboxylic acid : Replacing the phenyl group with a propyl chain abolishes XO inhibition, highlighting the necessity of aromaticity for activity .
- Ethyl ester derivatives : Methyl or ethyl esters (e.g., methyl 5-phenylisoxazole-3-carboxylate) are prodrugs requiring hydrolysis for activation .
Comparison with Functional Analogs
Selenazole and Imidazole Derivatives
- 2-Phenyl-4-methyl-1,3-selenazole-5-carboxylic acid : Exhibits superior XO inhibition (IC₅₀ = 0.08 µM) compared to isoxazole analogs, likely due to selenium’s enhanced nucleophilicity .
- 1-Hydroxy-4-methyl-2-phenylimidazole-5-carboxylic acid : Shows comparable potency (IC₅₀ = 0.15 µM) but suffers from metabolic instability .
Pyrazole and Triazole Derivatives
- 5-Phenylpyrazole-3-carboxylic acid : Targets carbonic anhydrase isoforms (e.g., hCA IX, IC₅₀ = 4.3 nM), demonstrating scaffold versatility beyond XO inhibition .
Xanthine Oxidase vs. HIF Pathway Assays
While this compound derivatives excel in XO inhibition, their performance in hypoxia-inducible factor (HIF) activation assays is poor. A 35-member amide library derived from this scaffold showed negligible activity in HRE-luciferase assays, prompting focus on triazine-based HIF activators instead .
Selectivity Profiles
- Proteasome inhibition : Isoxazole derivatives are generally inactive in proteasome inhibition assays, confirming target specificity .
- Antitubercular activity : Isoxazole-3-carboxylic acids with bulky substituents (e.g., 5-(2-naphthyl)isoxazole-3-carboxylic acid) inhibit Mycobacterium tuberculosis growth (MIC = 8 µg/mL), though less potent than first-line drugs .
属性
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOBHXWBRKOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162701 | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14441-90-8 | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。